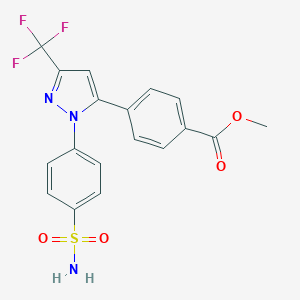

Celecoxib Carboxylic Acid Methyl Ester

Übersicht

Beschreibung

Celecoxib Carboxylic Acid Methyl Ester is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Celecoxib Carboxylic Acid Methyl Ester typically involves the esterification of Celecoxib Carboxylic Acid. One common method includes the reaction of Celecoxib Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a Claisen condensation to access the intermediate compound, followed by cyclo-condensation and esterification reactions. The continuous flow process offers advantages such as shorter reaction times and reduced chemical exposure .

Analyse Chemischer Reaktionen

Types of Reactions

Celecoxib Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form Celecoxib Carboxylic Acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Tetrabutylammonium permanganate is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride is often employed for reduction reactions.

Substitution: Sodium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Celecoxib Carboxylic Acid.

Reduction: Celecoxib Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

CCAME serves as an important intermediate in the synthesis of celecoxib and related compounds. It is utilized in the preparation of celecoxib carboxylic acid, enhancing the efficiency of drug formulation processes. This application is particularly significant in the context of developing new formulations that may improve bioavailability and reduce side effects associated with traditional NSAIDs .

1.2 Quality Control and Toxicity Studies

The compound is also employed in quality control (QC) processes and toxicity studies for celecoxib formulations. Its use ensures that drug products meet regulatory standards and are safe for human consumption. The characterization data, including methods like HPLC and NMR, are vital for confirming the purity and efficacy of drug formulations containing celecoxib .

Research Applications

2.1 Antitumor Activity Studies

Research has indicated that celecoxib and its derivatives, including CCAME, exhibit anticancer properties. Studies have shown that celecoxib can inhibit tumor growth by affecting various signaling pathways involved in cancer progression, such as the PDK-1 pathway . The exploration of CCAME's specific mechanisms could lead to novel cancer therapies.

2.2 Inflammation Research

As a COX-2 inhibitor, CCAME is valuable in studies focused on inflammation-related diseases. Its role in modulating inflammatory responses makes it a candidate for investigating new treatments for conditions such as rheumatoid arthritis and osteoarthritis .

Celecoxib Derivatives in Cancer Therapy

A notable case study examined the effects of celecoxib derivatives, including CCAME, on various cancer cell lines. The study found that these compounds not only inhibited COX-2 activity but also triggered apoptosis in cancer cells, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Efficacy in Pain Management

Another study focused on the application of CCAME in pain management protocols. By comparing its efficacy to traditional NSAIDs, researchers found that CCAME provided comparable pain relief with a potentially lower risk of gastrointestinal side effects, highlighting its utility in clinical settings .

Data Summary Table

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for celecoxib formulation |

| Quality Control | Used in QC processes and toxicity studies |

| Cancer Research | Investigated for antitumor effects; affects apoptosis pathways |

| Pain Management | Demonstrated efficacy comparable to traditional NSAIDs with potentially fewer side effects |

Wirkmechanismus

The mechanism of action of Celecoxib Carboxylic Acid Methyl Ester is believed to be similar to that of Celecoxib. It inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nimesulide: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.

Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Celecoxib Carboxylic Acid Methyl Ester is unique due to its specific ester functional group, which can be modified to alter its pharmacokinetic properties. This makes it a valuable compound for drug development and research.

Biologische Aktivität

Celecoxib Carboxylic Acid Methyl Ester (CCAME) is a derivative of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of CCAME, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CCAME is characterized by the following chemical structure:

- Molecular Formula : C16H15N3O3S

- CAS Number : 1189893-75-1

The compound features a carboxylic acid group and a methyl ester moiety, which may enhance its bioavailability and therapeutic efficacy compared to its parent compound, celecoxib.

CCAME exerts its biological effects primarily through the inhibition of COX-2, an enzyme involved in the inflammatory response. By blocking COX-2 activity, CCAME reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, studies suggest that CCAME may influence various signaling pathways involved in cancer progression:

- Inhibition of Tumor Growth : CCAME has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Anti-inflammatory Pathways : The compound modulates pathways such as NF-kB and MAPK, contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that CCAME exhibits significant anti-inflammatory activity. In a carrageenan-induced edema model, CCAME demonstrated a dose-dependent reduction in inflammation:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Celecoxib | 25 | 54 |

| CCAME | 50 | 48.9 |

This suggests that CCAME may be comparable to celecoxib in its ability to alleviate inflammation without causing significant tissue damage to vital organs like the liver and kidneys .

Analgesic Activity

In analgesic assays, CCAME displayed promising results:

| Compound | Writhing Test (% Inhibition) | Ulcer Score |

|---|---|---|

| Control | 0 | 0/5 |

| Celecoxib | 54 | 0/5 |

| CCAME | 67.8 | 0/5 |

These findings indicate that CCAME not only reduces pain effectively but also presents a lower risk of ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

CCAME's anticancer potential has been evaluated against various cancer cell lines. In vitro studies have shown that it inhibits the growth of several tumor types:

- Colon Cancer : Significant reduction in cell viability was observed in colon cancer cell lines.

- Breast Cancer : CCAME exhibited synergistic effects when combined with standard chemotherapy agents.

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an adjunct therapy in cancer treatment .

Case Studies

- Combination Therapy in Cancer Treatment : A meta-analysis evaluated the efficacy of celecoxib (and by extension, its derivatives like CCAME) combined with standard chemotherapy. Results indicated improved progression-free survival rates among patients treated with celecoxib alongside chemotherapy compared to those receiving chemotherapy alone .

- Safety Profile : Clinical trials have consistently reported that celecoxib derivatives, including CCAME, do not significantly increase the risk of adverse events compared to traditional NSAIDs. This safety profile is crucial for long-term therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUACEYSPFQLYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624667 | |

| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189893-75-1 | |

| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.